molecular formula C25H33N7O4 B14962788 N,N'-bis(2,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(2,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14962788
M. Wt: 495.6 g/mol
InChI Key: SXJCUJKNVRUHOQ-UHFFFAOYSA-N
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Description

N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-BIS(2,4-DIMETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the 4-ethylpiperazin-1-yl group.

    N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-METHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE: Contains a methyl group instead of an ethyl group.

Uniqueness

The presence of the 4-ethylpiperazin-1-yl group in N2,N4-BIS(2,4-DIMETHOXYPHENYL)-6-(4-ETHYLPIPERAZIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE may confer unique properties, such as enhanced biological activity or improved solubility, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H33N7O4

Molecular Weight

495.6 g/mol

IUPAC Name

2-N,4-N-bis(2,4-dimethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H33N7O4/c1-6-31-11-13-32(14-12-31)25-29-23(26-19-9-7-17(33-2)15-21(19)35-4)28-24(30-25)27-20-10-8-18(34-3)16-22(20)36-5/h7-10,15-16H,6,11-14H2,1-5H3,(H2,26,27,28,29,30)

InChI Key

SXJCUJKNVRUHOQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=N2)NC3=C(C=C(C=C3)OC)OC)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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